

experimental procedures involving 3-Ethyl-4methylhexane

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Compound of Interest

Compound Name: 3-Ethyl-4-methylhexane

Cat. No.: B15343676

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Application Notes and Protocols: 3-Ethyl-4-methylhexane

Audience: Researchers, scientists, and drug development professionals.

Introduction: **3-Ethyl-4-methylhexane** is a branched alkane, specifically an isomer of nonane. [1][2] While not a pharmacologically active agent, it serves as a crucial reference compound in analytical chemistry. For drug development professionals, its utility lies in the precise identification and quantification of non-polar compounds in complex matrices, quality control of raw materials, and metabolomic profiling where volatile organic compounds are of interest. This document provides its physicochemical properties and a detailed protocol for its use as a standard in Gas Chromatography-Mass Spectrometry (GC-MS).

There is currently no scientific evidence to suggest that **3-Ethyl-4-methylhexane** is involved in biological signaling pathways. Therefore, its application in a drug development context is confined to analytical and quality control procedures rather than as a therapeutic or bioactive molecule.

Physicochemical Properties

The quantitative data for **3-Ethyl-4-methylhexane** are summarized below. These properties are essential for designing analytical methods, particularly for gas chromatography, where volatility and polarity are key parameters.



Property	Value	Reference(s)
Molecular Formula	C ₉ H ₂₀	[3][4][5][6]
Molecular Weight	128.26 g/mol	[3][4][6][7]
CAS Number	3074-77-9	[3][4]
Boiling Point	140.1 - 140.4 °C (at 760 mmHg)	[3][5]
Melting Point	-112.99 °C	[5]
Density	0.721 - 0.736 g/cm ³	[3][5]
Flash Point	59.3 °C	[3]
Refractive Index	1.405 - 1.413	[3][5]
LogP (Octanol/Water)	3.47 - 4.5	[3][4]
Kovats Retention Index	~856 (Standard Non-Polar Column)	[4]

Application: Reference Standard for Gas Chromatography

3-Ethyl-4-methylhexane is an ideal reference standard for the qualitative and quantitative analysis of branched alkanes in complex mixtures. In drug development and manufacturing, GC is used to:

- · Assess the purity of solvents and reagents.
- Analyze impurities in raw materials or final products.
- Monitor for volatile organic compounds in environmental and safety assessments.

As a reference standard, it allows for the determination of retention times, which aids in the identification of unknown analytes with similar structures.[8][9] Its known concentration can also be used to create calibration curves for the accurate quantification of other hydrocarbons.

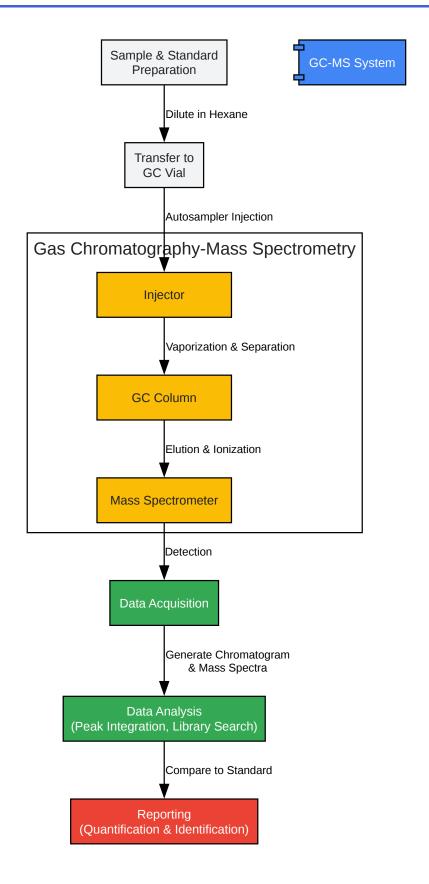




Experimental Workflow: GC-MS Analysis

The following diagram illustrates the general workflow for analyzing a sample containing volatile hydrocarbons using **3-Ethyl-4-methylhexane** as a reference standard.





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Caption: Workflow for hydrocarbon analysis using GC-MS.



Protocol: GC-MS Analysis of Hydrocarbon Mixtures

This protocol describes a general method for the identification and quantification of branched alkanes in a liquid sample using **3-Ethyl-4-methylhexane** as a reference standard.

- 1. Objective: To separate, identify, and quantify volatile hydrocarbon components in a sample mixture.
- 2. Materials:
- Reference Standard: 3-Ethyl-4-methylhexane (≥99% purity)
- Solvent: Hexane, analytical grade
- Sample: Liquid sample containing unknown hydrocarbons
- Equipment:
 - Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
 - Autosampler
 - GC Vials with septa
 - Volumetric flasks (10 mL)
 - Micropipettes
- 3. Standard Preparation (Calibration Curve):
- Prepare a stock solution of 3-Ethyl-4-methylhexane by dissolving 100 mg in 10 mL of hexane (10 mg/mL).
- Perform serial dilutions of the stock solution with hexane to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 μ g/mL).
- Transfer an aliquot of each standard to a GC vial for analysis.
- 4. Sample Preparation:



- Dilute the test sample in hexane to ensure the analyte concentrations fall within the range of the calibration curve. A starting dilution of 1:100 is recommended.[10]
- If the sample contains a complex matrix, a solid-phase microextraction (SPME) or liquidliquid extraction may be necessary to isolate the hydrocarbons.
- Transfer the diluted sample to a GC vial.
- 5. GC-MS Instrument Parameters: The following are typical starting parameters and may require optimization.[8][10]

Parameter	Recommended Setting	
Column	Non-polar capillary column (e.g., DB-1, HP-5MS), 30 m x 0.25 mm ID, 0.25 μm film thickness	
Carrier Gas	Helium or Hydrogen, constant flow at 1.2 mL/min	
Injection Volume	1.0 μL	
Inlet Temperature	280 °C	
Injection Mode	Split (Split ratio 20:1 to 50:1, adjust based on concentration)	
Oven Program	- Initial Temp: 40 °C, hold for 2 min- Ramp: 10 °C/min to 300 °C- Final Hold: Hold at 300 °C for 5 min	
MS Transfer Line	280 °C	
Ion Source Temp	230 °C	
Ionization Mode	Electron Ionization (EI) at 70 eV	
Scan Range	40-400 m/z	

6. Data Analysis and Quantification:



· Identification:

- Run the **3-Ethyl-4-methylhexane** standard to determine its retention time.
- Identify the corresponding peak in the sample chromatogram by matching the retention time and the mass spectrum. The mass spectrum should be compared against a reference library (e.g., NIST).[6]

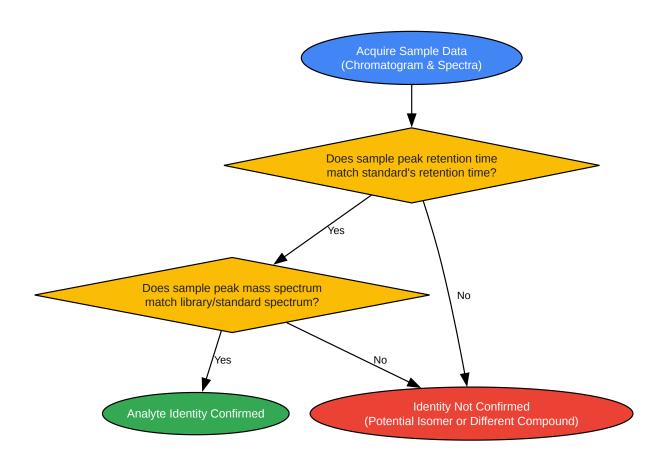
Quantification:

- Integrate the peak area of the 3-Ethyl-4-methylhexane standard at each concentration to generate a calibration curve (Peak Area vs. Concentration).
- Integrate the peak area of the identified analyte in the sample chromatogram.
- Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve. Remember to account for the initial dilution factor.

Logical Relationship: Analyte Identification

The following diagram illustrates the logical process for confirming the identity of an analyte in a sample against the reference standard.





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